3-amino-3-[3-(4-chlorophenoxy)phenyl]propanoic Acid
Description
3-Amino-3-[3-(4-chlorophenoxy)phenyl]propanoic acid is a β-amino acid derivative featuring a propanoic acid backbone substituted with an amino group linked to a phenyl ring. This phenyl ring is further modified with a 4-chlorophenoxy group at the 3-position.
Properties
IUPAC Name |
3-amino-3-[3-(4-chlorophenoxy)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3/c16-11-4-6-12(7-5-11)20-13-3-1-2-10(8-13)14(17)9-15(18)19/h1-8,14H,9,17H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBZNIRABQKQTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)Cl)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10437666 | |
| Record name | 3-Amino-3-[3-(4-chlorophenoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
213192-54-2 | |
| Record name | 3-Amino-3-[3-(4-chlorophenoxy)phenyl]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10437666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[3-(4-chlorophenoxy)phenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate chlorophenyl and phenoxy precursors.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[3-(4-chlorophenoxy)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino and chlorophenyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
3-amino-3-[3-(4-chlorophenoxy)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-3-[3-(4-chlorophenoxy)phenyl]propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group may interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Phenoxy-Substituted Propanoic Acid Derivatives
2-(2,4,5-Trichlorophenoxy)propanoic Acid (2,4,5TPP)
- Structure: Features a trichlorophenoxy group directly attached to the propanoic acid backbone.
- Key Differences: Lacks the amino group and the additional phenyl ring present in the target compound.
- Comparison: The target compound’s amino group may enhance solubility and receptor-binding specificity compared to 2,4,5TPP, while its chlorine substituent could increase lipophilicity.
2-(2-(4-Chlorophenoxy)phenyl)acetic Acid
- Structure: Shares the 4-chlorophenoxy-phenyl motif but replaces the propanoic acid with acetic acid.
- Key Differences: Shorter carbon chain and absence of the amino group.
Amino-Substituted Propanoic Acid Derivatives
3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives
- Structure: Contains a 4-hydroxyphenylamino group instead of the 4-chlorophenoxy-phenyl group.
- Key Differences : Hydroxyl group vs. chlorine substituent; the latter increases electron-withdrawing effects and lipophilicity.
- Activity : Demonstrated anticancer and antioxidant properties in vitro, with IC50 values ranging from 10–50 μM against cancer cell lines .
- Comparison : The chlorine in the target compound may enhance membrane permeability but reduce antioxidant capacity compared to hydroxylated analogs.
3-[(4-Chloro-3-methylphenyl)amino]propanoic Acid
Chlorophenyl-Modified Propanoic Acids
3-(4-Chlorophenyl)propanoic Acid
- Structure: Lacks the amino group and phenoxy linkage, featuring a direct chlorophenyl-propanoic acid structure.
- Key Differences : Simpler structure with fewer hydrogen-bonding sites.
3-(3-Chloro-4-methoxyphenyl)propanoic Acid
- Structure : Combines chloro and methoxy groups on the phenyl ring.
- Key Differences: Methoxy group introduces electron-donating effects, contrasting with the electron-withdrawing phenoxy group in the target compound.
- Activity : Structural motifs correlate with anti-inflammatory and fibrate-like activities .
Physicochemical and Pharmacokinetic Considerations
Lipophilicity and Solubility
- Amino and carboxylic acid groups provide zwitterionic character, enhancing solubility in polar solvents .
Metabolic Stability
Biological Activity
3-Amino-3-[3-(4-chlorophenoxy)phenyl]propanoic acid (referred to as the compound hereafter) is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the compound's biological mechanisms, effects on various cell types, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a unique structure characterized by an amino group and a chlorophenoxy moiety, which contribute to its biological activity. The amino group facilitates hydrogen bonding with biological macromolecules, while the chlorophenyl group enhances hydrophobic interactions with proteins or enzymes, potentially modulating their activity.
The compound's mechanism of action involves several biochemical pathways:
- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, influencing metabolic pathways.
- Cell Signaling Modulation : The compound appears to alter cell signaling pathways, which can lead to changes in gene expression and cellular metabolism.
- Antioxidant Activity : Preliminary studies indicate that derivatives of this compound exhibit antioxidant properties, reducing oxidative stress in cells.
Anticancer Activity
Research has demonstrated that the compound exhibits significant anticancer properties. In vitro studies using A549 non-small cell lung cancer cells showed that certain derivatives could reduce cell viability by up to 50% and inhibit cell migration . The structure-activity relationship indicates that modifications to the phenyl group can enhance anticancer efficacy:
| Compound | Viability Reduction (%) | Notes |
|---|---|---|
| Compound 20 | 50% | Potent antioxidant properties |
| Compound 30 (4-Cl substitution) | 58.9-65.2% | Comparable to standard chemotherapeutics |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial effects. Studies indicate that it possesses antibacterial and antifungal activities against various pathogens. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .
Case Study 1: Anticancer Efficacy
In a study assessing the anticancer potential of various derivatives of the compound, it was found that those with specific substitutions on the phenyl ring exhibited enhanced cytotoxicity against A549 cells compared to standard treatments like doxorubicin. The most promising candidates demonstrated a significant reduction in tumor cell viability while maintaining low toxicity towards normal cells .
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial activity of chlorinated derivatives of 3-phenylpropanoic acid. The results indicated that certain derivatives showed superior activity against pathogenic strains compared to other known antimicrobial agents. The structural modifications contributed to improved interactions with bacterial membranes, enhancing their efficacy .
Comparative Analysis
When compared with similar compounds such as 3-(4-chlorophenyl)propionic acid and 4-chlorophenylalanine, this compound exhibited unique properties due to its specific structural features. These modifications not only confer distinct chemical characteristics but also enhance its biological activity across various assays.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-amino-3-[3-(4-chlorophenoxy)phenyl]propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis can be achieved via substitution reactions targeting the chlorophenoxy group or coupling reactions to build the phenylpropanoic acid backbone. For example, halogenated phenyl rings (e.g., 4-chlorophenoxy) can undergo nucleophilic substitution using ammonia or amines under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . Coupling reactions, such as Suzuki-Miyaura, may require palladium catalysts and aryl boronic acids. Yield optimization involves controlling stoichiometry, solvent polarity (e.g., THF vs. DMSO), and reaction time. Parallel purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the amino acid derivative .
Q. How can researchers characterize the structural integrity of this compound, and which spectroscopic techniques are most reliable?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the amino group (δ ~1.5–2.5 ppm for NH₂) and chlorophenoxy aromatic protons (δ ~6.8–7.4 ppm). The propanoic acid moiety shows distinct carboxylate protons (δ ~12–13 ppm) in DMSO-d₆ .
- FT-IR : Identify key functional groups: N–H stretch (~3350 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C–O–C ether linkage (~1250 cm⁻¹) .
- HPLC-MS : Use reverse-phase C18 columns with a water/acetonitrile gradient and ESI+ ionization to verify molecular weight (e.g., [M+H]+ at m/z ~320) and purity (>95%) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Enzyme Inhibition : Test against serine hydrolases or amino acid decarboxylases using fluorogenic substrates (e.g., AMC-labeled peptides) to monitor competitive inhibition (IC₅₀ determination) .
- Antimicrobial Screening : Employ broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and fungal pathogens (e.g., C. albicans), with MIC values reported in μg/mL .
- Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ > 100 μM desirable for non-toxic profiles) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions or compound purity. Strategies include:
- Batch Reproducibility : Validate synthesis and purification protocols across independent labs. Use orthogonal techniques (e.g., NMR, elemental analysis) to confirm batch consistency .
- Assay Standardization : Adopt harmonized protocols (e.g., fixed pH, temperature, and serum content in cell-based assays) to minimize confounding variables .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers or trends linked to structural analogs (e.g., fluorophenyl vs. chlorophenoxy derivatives) .
Q. What experimental designs are recommended to study enantiomer-specific effects of this chiral compound?
- Methodological Answer :
- Chiral Resolution : Use preparative HPLC with amylose-based columns (e.g., Chiralpak IA) and isocratic elution (hexane:isopropanol 90:10) to isolate (R)- and (S)-enantiomers .
- Biological Profiling : Compare enantiomers in receptor-binding assays (e.g., GPCRs) or metabolic stability tests (e.g., liver microsomes) to identify stereospecific activity. For example, (R)-enantiomers may exhibit higher affinity for amino acid transporters .
- Molecular Dynamics Simulations : Model enantiomer interactions with target proteins (e.g., docking simulations in AutoDock Vina) to rationalize activity differences .
Q. How does the compound’s stability vary under physiological vs. accelerated storage conditions, and what degradation products form?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative stress (H₂O₂) over 4 weeks. Monitor degradation via UPLC-PDA and identify products (e.g., dechlorinated analogs or hydrolyzed propanoic acid) .
- pH Stability : Test solubility and degradation kinetics in buffers (pH 1–10). The chlorophenoxy group may hydrolyze under alkaline conditions (pH >9), requiring formulation in acidic excipients .
- LC-QTOF-MS : Characterize degradation pathways (e.g., radical-mediated cleavage) by high-resolution mass spectrometry and propose stabilization strategies (e.g., lyophilization or antioxidant additives) .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
